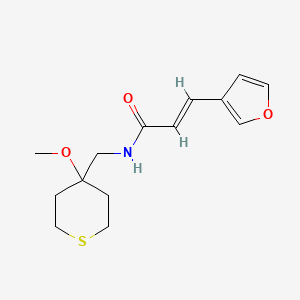
(E)-3-(furan-3-yl)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(furan-3-yl)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C14H19NO3S and its molecular weight is 281.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-3-(furan-3-yl)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acrylamide is a synthetic organic compound characterized by its unique structural features, including a furan ring and a tetrahydrothiopyran moiety combined with an acrylamide functional group. These structural elements contribute to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its pharmacological profiles, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound’s structure can be summarized as follows:
- Furan Ring : A five-membered aromatic ring that can participate in various chemical reactions.
- Tetrahydrothiopyran Moiety : A cyclic compound containing sulfur, which may influence the compound's biological interactions.
- Acrylamide Functional Group : Known for its reactivity and potential in forming various derivatives.
Synthesis
The synthesis of this compound can be achieved through several methods that allow for variations in substituents to enhance biological activity. The synthetic routes typically involve the coupling of furan derivatives with thiopyran and acrylamide components.
1. Pharmacological Profiles
Predictive models suggest that this compound exhibits promising biological activities based on its structure. The following table summarizes potential activities and mechanisms:
2. Case Studies and Research Findings
Several studies have investigated the biological activity of structurally related compounds, providing insights into the potential effects of this compound:
Study on Neuropathic Pain
In a study involving mouse models of oxaliplatin-induced neuropathic pain, compounds similar to (E)-3-(furan-3-yl)-N-methyl-N-(p-tolyl)acrylamide demonstrated significant antinociceptive effects. Specifically, DM497 showed a reduction in pain responses without affecting motor coordination, indicating a targeted action on pain pathways rather than general sedation or motor impairment .
Mechanistic Insights
Electrophysiological studies revealed that certain derivatives could potentiate or inhibit nAChR activity, suggesting that this compound might have similar modulatory effects on these receptors . This modulation could lead to novel therapeutic applications in pain management and neuroprotection.
Propiedades
IUPAC Name |
(E)-3-(furan-3-yl)-N-[(4-methoxythian-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-17-14(5-8-19-9-6-14)11-15-13(16)3-2-12-4-7-18-10-12/h2-4,7,10H,5-6,8-9,11H2,1H3,(H,15,16)/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDSHQNYARKJQY-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNC(=O)C=CC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1(CCSCC1)CNC(=O)/C=C/C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













